molecular formula C18H26CaN4O6 B3343610 Probarbital calcium CAS No. 545-74-4

Probarbital calcium

Cat. No. B3343610
CAS RN: 545-74-4
M. Wt: 434.5 g/mol
InChI Key: WZPJERQWVCHCKK-UHFFFAOYSA-L
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Description

Probarbital, also known by trade names Ipral and Vasalgin, is a barbiturate derivative invented in the 1920s . It has sedative, hypnotic, and anticonvulsant properties . The molecular formula of Probarbital calcium is C18H26CaN4O6 .


Molecular Structure Analysis

Probarbital has a molecular weight of 198.2191 . The molecular structure of Probarbital calcium is not explicitly mentioned in the sources, but it’s known that the molecular formula is C18H26CaN4O6 .


Chemical Reactions Analysis

Calcium can be analyzed by precipitation with oxalate in basic solution to form CaC2O4·H2O . The reaction that takes place is as follows:

.

Physical And Chemical Properties Analysis

Calcium is a silvery-white, soft metal that tarnishes rapidly in air and reacts with water . It’s used as a reducing agent in preparing other metals such as thorium and uranium . It’s also used as an alloying agent for aluminium, beryllium, copper, lead, and magnesium alloys .

properties

IUPAC Name

calcium;5-ethyl-2,6-dioxo-5-propan-2-ylpyrimidin-4-olate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C9H14N2O3.Ca/c2*1-4-9(5(2)3)6(12)10-8(14)11-7(9)13;/h2*5H,4H2,1-3H3,(H2,10,11,12,13,14);/q;;+2/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZPJERQWVCHCKK-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=O)NC(=O)N=C1[O-])C(C)C.CCC1(C(=O)NC(=O)N=C1[O-])C(C)C.[Ca+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26CaN4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10276234
Record name Ipral calcium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10276234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Probarbital calcium

CAS RN

545-74-4, 5628-27-3
Record name Probarbital calcium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000545744
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ipral calcium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10276234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PROBARBITAL CALCIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5L624QX2J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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